3-溴-7-氯-6-喹啉酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

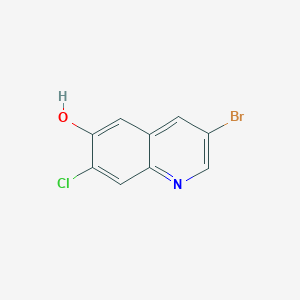

3-Bromo-7-chloro-6-quinolinol is a compound that belongs to the quinolinol family, characterized by the presence of bromine and chlorine substituents on the quinoline ring. Quinolinols and their derivatives are known for their biological activities, including antifungal and antiviral properties. The compound's structure is related to other quinolinols that have been synthesized and tested for various biological activities, such as antifungal activity against a range of fungi and antiviral activity against viruses like HIV .

Synthesis Analysis

The synthesis of quinolinol derivatives typically involves the introduction of halogen substituents into the quinoline ring. For instance, the preparation of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols has been reported, where the halogen atoms are introduced in different positions on the quinoline ring . Improved synthetic procedures have been developed for monosubstituted chloro and bromo 8-quinolinols, which offer greater yields and fewer steps in the preparation process . These methods could potentially be adapted for the synthesis of 3-bromo-7-chloro-6-quinolinol.

Molecular Structure Analysis

The molecular structure of quinolinol derivatives is crucial for their biological activity. For example, the X-ray structure analysis of 3-bromomethyl-2-chloro-quinoline, a related compound, reveals a planar structure with intramolecular hydrogen bonding and Van der Waals forces contributing to the stability of the molecule . Although the exact structure of 3-bromo-7-chloro-6-quinolinol is not provided, it can be inferred that similar intramolecular interactions and molecular geometry would be present, influencing its reactivity and biological properties.

Chemical Reactions Analysis

Quinolinol derivatives are reactive towards various functional groups, which allows them to form complexes with metals or react with biological molecules. For instance, 5- and 7-substituted 2-methyl-8-quinolinols have been synthesized with different substituents, including halogens, and their ability to form bischelates with copper(II) has been reported . The presence of halogen atoms in 3-bromo-7-chloro-6-quinolinol suggests that it may also participate in similar chemical reactions, potentially leading to the formation of complexes with metals or other organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinol derivatives are influenced by the substituents on the quinoline ring. Halogenated quinolinols, such as those with bromo and chloro substituents, exhibit significant antifungal activity, with the position of the halogen atoms affecting the level of fungitoxicity . The presence of bromine and chlorine in 3-bromo-7-chloro-6-quinolinol would likely contribute to its physical properties, such as solubility and melting point, as well as its chemical reactivity and biological activity.

科学研究应用

合成和制备

- 已开发了用于制备单取代氯和溴8-喹啉酚的程序,包括3-溴-7-氯-6-喹啉酚,以实现更高的产量并减少制备步骤的数量。这种增强的合成过程对涉及3-溴-7-氯-6-喹啉酚的科学研究至关重要(Gershon & Clarke, 1992)。

抗真菌活性

- 一些3-溴-7-氯-6-喹啉酚衍生物表现出显著的抗真菌活性。这些化合物的抗真菌效力归因于一种非螯合机制,部分负责真菌毒性(Gershon, Gershon, & Clarke, 2004)。

真菌毒性和立体因素

- 研究了3-溴-7-氯-6-喹啉酚的真菌毒性机制,表明喹啉环上的取代基改变了毒物的作用位点。这项研究为各种氯和溴8-喹啉酚的类似物的真菌毒性性质提供了见解(Gershon, Clarke, & Gershon, 1994)。

协同抗真菌效应

- 一项关于含有3-溴-7-氯-6-喹啉酚的混合物的协同抗真菌效应的研究表明,分子的几何构型,受取代基影响,决定了其真菌毒性的位点(Gershon, Clarke, & Gershon, 1991)。

药物合成中的应用

- 3-溴-7-氯-6-喹啉酚是合成抗球虫药物哈洛呋喃酮的重要中间体。这种应用突显了它在制药研究和开发中的相关性(Hua Lan-ying, 2009)。

稳定性研究

- 对3-溴-7-氯-6-喹啉酚衍生物在各种溶剂中的稳定性进行的研究为其在不同科学背景下的应用提供了必要的数据(Gershon, Clarke, & McMahon, 2003)。

抗菌和抗疟疾剂

- 已合成并评估了3-溴-7-氯-6-喹啉酚的新衍生物的抗菌和抗疟疾活性。这项研究扩展了该化合物在治疗和预防传染病中的潜在应用(Parthasaradhi et al., 2015)。

属性

IUPAC Name |

3-bromo-7-chloroquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJSKWMEMNPXDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1Br)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-chloro-6-quinolinol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)